N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine (C910) is a small molecule identified through high-throughput screening for its ability to block the activity of various bacterial toxins. [] While its specific classification remains undefined, it demonstrates promising anti-infective properties against a range of bacterial toxins and viruses. [] C910 disrupts the intracellular trafficking of bacterial toxins, potentially by interfering with endolysosomal and retrograde pathways. [] It also exhibits antiviral activity against influenza A virus subtype H1N1 and SARS-CoV-2. []
Mechanism of Action
N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine (C910) appears to exert its anti-infective effects by interfering with the intracellular trafficking of toxins. [] It induces the swelling of early endosomes, cellular compartments crucial for toxin transport. [] This disruption affects the trafficking of bacterial toxins like Cytotoxic Necrotizing Factor-1 (CNF1) and Shiga-like toxin 1, ultimately preventing their toxic effects. [] While the exact mechanism remains unclear, C910 does not appear to inhibit PIKfyve kinase, an enzyme often implicated in endosomal swelling. []
Applications
Research indicates that N-(3,3-diphenylpropyl)-1-propyl-4-piperidinamine (C910) has potential applications as a broad-spectrum anti-infective agent. [] In vitro studies show it protects cells from eight bacterial AB toxins, including those produced by Clostridium difficile. [] Furthermore, C910 demonstrated a reduction in viral infection in vitro, specifically against influenza A virus subtype H1N1 and SARS-CoV-2. [] Notably, in vivo studies in mice showed that parenteral administration of C910 resulted in its accumulation in lung tissues and reduced mortality from influenza infection. []
Related Compounds
Cytotoxic Necrotizing Factor-1 (CNF1)
Compound Description: CNF1 is a bacterial toxin produced by certain strains of Escherichia coli. It functions as a deamidase and glucosyltransferase, acting on Rho GTPases within host cells. This leads to various cellular effects, including actin cytoskeletal rearrangements and disruption of cell signaling pathways [].
Relevance: C910 was identified through a high-throughput screening that targeted compounds capable of blocking the active Rac1 proteasomal degradation induced by CNF1 []. This suggests that C910 might interfere with CNF1's intracellular trafficking or its interaction with cellular targets, although the exact mechanism remains unclear. While not structurally similar to C910, CNF1 represents a key molecule in understanding C910's mode of action and potential as a broad-spectrum inhibitor of bacterial toxins.
Diphtheria Toxin
Compound Description: Diphtheria toxin is an AB toxin secreted by Corynebacterium diphtheriae. It utilizes the endolysosomal pathway to enter host cells, where it inhibits protein synthesis and ultimately causes cell death [].
Relevance: C910 demonstrated protective effects against Diphtheria toxin in cellular assays []. This finding, alongside C910's impact on early endosomes, suggests that C910 might interfere with the toxin's endolysosomal trafficking, ultimately preventing its cytotoxic effects. Although structurally dissimilar to C910, Diphtheria toxin, as an AB toxin utilizing the endolysosomal pathway, highlights C910's potential as a broad-spectrum inhibitor targeting this specific entry route.
Shiga-like Toxin 1
Compound Description: Shiga-like toxin 1 is another AB toxin, produced by certain Escherichia coli strains. Unlike Diphtheria toxin, it uses the retrograde pathway, traveling from endosomes to the Golgi apparatus and endoplasmic reticulum to reach its target within host cells. This toxin also leads to the inhibition of protein synthesis [].
Relevance: C910 effectively protected cells against Shiga-like toxin 1 []. This protection, along with C910's disruption of the B subunit's trafficking, implies that C910 may interfere with the retrograde transport mechanism used by this toxin. Despite their structural differences, the inclusion of Shiga-like toxin 1 as an AB toxin utilizing the retrograde pathway emphasizes C910's broad-spectrum activity and its potential to target different cellular entry routes exploited by bacterial toxins.
Large Clostridial Glucosylating Toxins
Compound Description: These are a family of AB toxins produced by Clostridium difficile. They disrupt the actin cytoskeleton of host cells by glucosylating Rho GTPases, ultimately leading to various pathological effects [].
Relevance: C910 exhibited protective effects against eight different bacterial AB toxins, including those belonging to the large clostridial glucosylating toxin family []. This further strengthens the evidence for C910's broad-spectrum inhibitory activity against bacterial toxins, even those structurally unrelated to CNF1, Diphtheria toxin, or Shiga-like toxin 1. While structurally distinct from C910, these large clostridial toxins underscore C910's potential for development as a therapeutic agent against a diverse range of bacterial infections.
Influenza A Virus Subtype H1N1
Compound Description: Influenza A virus subtype H1N1 is a highly contagious respiratory virus responsible for seasonal flu outbreaks and pandemics. It infects host cells by binding to sialic acid receptors on the cell surface [].
Relevance: While not structurally related to N-(3,3-Diphenylpropyl)-1-propyl-4-piperidinamine (C910), Influenza A virus subtype H1N1 highlights the compound's potential antiviral properties. C910 exhibited in vitro antiviral activity against this virus and reduced mortality in mice infected with H1N1 []. This suggests that C910 might interfere with viral entry or replication, though further research is needed to elucidate the specific mechanisms involved.
SARS-CoV-2
Compound Description: Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is a highly transmissible respiratory virus responsible for the COVID-19 pandemic. It enters host cells primarily through the angiotensin-converting enzyme 2 (ACE2) receptor [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.